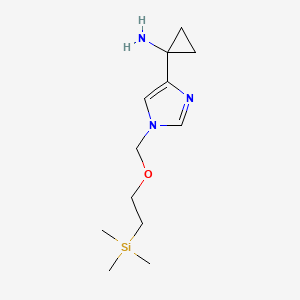
1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)cyclopropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)cyclopropan-1-amine is a synthetic organic compound that features a unique combination of an imidazole ring and a cyclopropylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)cyclopropan-1-amine typically involves multiple steps. One common route includes the reaction of 2-(chloromethoxy)ethyltrimethylsilane with 1H-imidazole to form 1-(2-trimethylsilanyl-ethoxymethyl)-1H-imidazole . This intermediate is then further reacted with cyclopropylamine under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced forms of the imidazole or cyclopropylamine groups.
Substitution: Substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, potentially modulating their activity. The cyclopropylamine group may also contribute to the compound’s biological activity by interacting with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Trimethylsilanyl-ethoxymethyl)-1H-imidazole-2-carbonitrile
- 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness
1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)cyclopropan-1-amine is unique due to the presence of both an imidazole ring and a cyclopropylamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H23N3OSi |
|---|---|
Peso molecular |
253.42 g/mol |
Nombre IUPAC |
1-[1-(2-trimethylsilylethoxymethyl)imidazol-4-yl]cyclopropan-1-amine |
InChI |
InChI=1S/C12H23N3OSi/c1-17(2,3)7-6-16-10-15-8-11(14-9-15)12(13)4-5-12/h8-9H,4-7,10,13H2,1-3H3 |
Clave InChI |
UBQCEXPHDSYHIO-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CCOCN1C=C(N=C1)C2(CC2)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-tert-Butyl-pyrimido[5,4-d]pyrimidin-4-ol](/img/structure/B8429120.png)


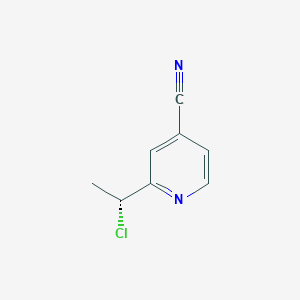
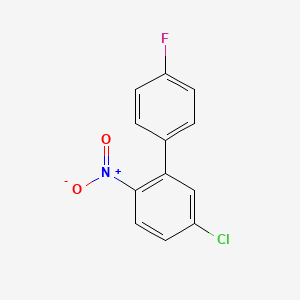

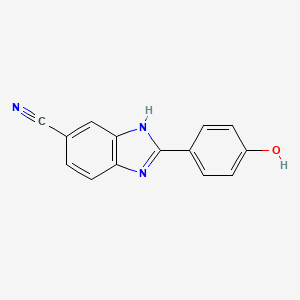
![1-Spiro[4.5]dec-8-yl-ethanone](/img/structure/B8429173.png)
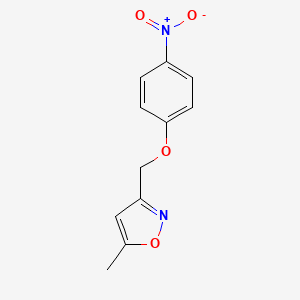
![8-methyl-1,3,9,9a-tetrahydro-2H-imidazo[4,5-b]quinolin-2-one](/img/structure/B8429188.png)
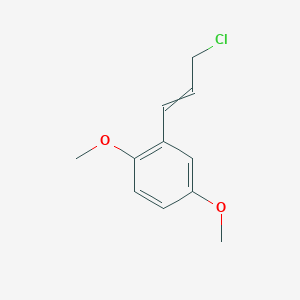

![4-hydroxy-2-isopentyl-2-phenyl-5-[(2-phenylphenyl)methylsulfanyl]-3H-pyran-6-one](/img/structure/B8429204.png)
![11-Bromomethylene-3-fluoro-6,11-dihydro-dibenzo[b,e]oxepine](/img/structure/B8429207.png)
